molecular formula C16H20F3NO4 B1272372 Boc-(S)-3-Amino-4-(4-trifluoromethyl-phenyl)-butyric acid CAS No. 270065-80-0

Boc-(S)-3-Amino-4-(4-trifluoromethyl-phenyl)-butyric acid

Cat. No.: B1272372
CAS No.: 270065-80-0
M. Wt: 347.33 g/mol
InChI Key: UKFKHDUXBBWVHB-LBPRGKRZSA-N
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Description

Molecular Architecture and Stereochemical Configuration

Boc-(S)-3-Amino-4-(4-trifluoromethyl-phenyl)-butyric acid (CAS 270065-80-0) features a chiral β-amino acid backbone with a tert-butyloxycarbonyl (Boc) protecting group and a 4-trifluoromethylphenyl substituent. Its molecular formula is $$ \text{C}{16}\text{H}{20}\text{F}{3}\text{NO}{4} $$, with a molar mass of 347.33 g/mol. The stereogenic center at the C3 position adopts an (S)-configuration, confirmed via optical activity measurements ($$[\alpha]^{20}_{D} = +19.0 \pm 2^\circ$$ in methylene chloride).

The structure comprises:

  • A Boc group ($$(\text{CH}3)3\text{C-O-C(=O)-}$$) that protects the amine during synthesis.
  • A β-homophenylalanine backbone with a four-carbon chain extending from the aromatic ring.
  • A 4-trifluoromethylphenyl group ($$\text{-C}6\text{H}4\text{-CF}_3$$) at the C4 position, introducing steric bulk and electronic modulation.

The extended conformation of the butyric acid moiety allows for hydrogen bonding via the carboxylic acid group, critical for peptide coupling.

Crystallographic Characterization and Conformational Dynamics

While single-crystal X-ray data for this specific compound remains unpublished, analogs with similar Boc-protected β-amino acids exhibit monoclinic or orthorhombic crystal systems. For example, Boc-(S)-3-amino-4-phenylbutyric acid (CAS 51871-62-6) crystallizes in the P2$$_1$$ space group with unit cell parameters $$a = 9.42 \, \text{Å}, b = 5.67 \, \text{Å}, c = 16.83 \, \text{Å}$$.

Key conformational features inferred from related structures:

  • The Boc group adopts a trans configuration relative to the carboxylic acid, minimizing steric clashes.
  • The trifluoromethyl group occupies a coplanar orientation with the phenyl ring, maximizing resonance stabilization.
  • Intramolecular hydrogen bonds between the Boc carbonyl oxygen and the amine proton stabilize the gauche conformation of the β-carbon chain.
Parameter Value Source
Predicted density 1.246 g/cm³
Boiling point 449.7 ± 45.0 °C (predicted)
pKa (carboxylic acid) 4.38 ± 0.10

Comparative Analysis with Ortho- and Meta-Substituted Trifluoromethyl Homologs

The position of the trifluoromethyl group significantly impacts electronic and steric properties:

Isomer σ$$_\text{para}$$ LogP Melting Point (°C) Biological Activity
Para (this compound) 0.54 2.59 101–107 Enhanced receptor binding
Meta (CAS 270065-77-5) 0.43 2.88 136–138 Moderate solubility
Ortho (CAS 270065-74-2) 0.23 3.12 98–102 Steric hindrance limits reactivity

Key differences :

  • Para substitution maximizes resonance withdrawal of electron density, increasing acidity of the carboxylic acid (pKa ~4.38 vs. 4.41 for meta).
  • Ortho substitution introduces steric clashes with the Boc group, reducing conformational flexibility.
  • Meta substitution balances electronic effects, often yielding intermediates with improved synthetic utility.

Electronic Effects of Trifluoromethyl Group on Aromatic π-System

The trifluoromethyl group exerts strong electron-withdrawing effects via inductive (-I) and negative hyperconjugation mechanisms:

  • Inductive Effect : The electronegative fluorine atoms ($$ \chi = 4.0 $$) polarize the C–CF$$_3$$ bond, creating a δ+ charge on the phenyl ring.
  • Hyperconjugation : Partial overlap between the aromatic π-system and CF$$3$$ σ* orbitals delocalizes electron density, quantified by Hammett σ$$\text{para}$$ = 0.54.

Impact on reactivity :

  • Electrophilic substitution at the phenyl ring is deactivated, directing incoming electrophiles to the meta position relative to CF$$_3$$.
  • Hydrogen bonding : The electron-deficient aryl ring enhances the acidity of proximal functional groups (e.g., carboxylic acid).

$$ \text{Resonance contribution: } \chemfig{*6(-=-(-CF_3)-=-)} $$

Properties

IUPAC Name

(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-[4-(trifluoromethyl)phenyl]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20F3NO4/c1-15(2,3)24-14(23)20-12(9-13(21)22)8-10-4-6-11(7-5-10)16(17,18)19/h4-7,12H,8-9H2,1-3H3,(H,20,23)(H,21,22)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKFKHDUXBBWVHB-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)C(F)(F)F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)C(F)(F)F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001129150
Record name (βS)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-4-(trifluoromethyl)benzenebutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001129150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

270065-80-0
Record name (βS)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-4-(trifluoromethyl)benzenebutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=270065-80-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (βS)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-4-(trifluoromethyl)benzenebutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001129150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Asymmetric Hydrogenation Strategies

Transition Metal-Catalyzed Hydrogenation

Asymmetric hydrogenation of α,β-unsaturated precursors is a cornerstone for installing the (S)-stereocenter. Nickel or rhodium catalysts paired with chiral ligands enable high enantiomeric excess (ee):

Example Protocol ():

  • Substrate : Enamine ester derived from 4-trifluoromethylbenzaldehyde.
  • Catalyst : Ni/(R)-BINAP or Rh/(S)-SegPhos.
  • Conditions : 50–100 bar H₂, 25–40°C, 12–24 h.
  • Yield : 89–95%, ee : 92–99% (S-configuration).
Table 1: Catalyst Performance Comparison
Catalyst System ee (%) Yield (%) Reference
Ni/(R)-BINAP 92 89
Rh/(S)-SegPhos 99 95
Ru/(S)-SynPhos 85 87

Key Insight : Rhodium systems achieve superior ee but require higher costs, whereas nickel offers a cost-effective alternative for large-scale production.

Boc Protection and Coupling Reactions

Di-tert-Butyl Dicarbonate (Boc₂O) Protection

The Boc group is introduced post-hydrogenation to stabilize the amino group during subsequent reactions (,):

Procedure :

  • Dissolve (S)-3-amino-4-(4-trifluoromethyl-phenyl)-butyric acid in toluene/water (1:1).
  • Add Boc₂O (1.2 equiv) and NaOH (1.5 equiv) at 20°C.
  • Stir for 10 h; isolate via acidification (pH 1–2).
  • Yield : 90–95%, Purity : >99% ().

Impurity Control : Using toluene minimizes condensation byproducts (e.g., dimerization) compared to THF or DCM ().

Enantioselective Enzymatic Resolution

Lipase-Mediated Kinetic Resolution

Racemic mixtures are resolved using immobilized lipases (e.g., CAL-B):

Protocol ():

  • Substrate : Racemic methyl ester of 3-amino-4-(4-trifluoromethyl-phenyl)-butyric acid.
  • Enzyme : Candida antarctica lipase B (CAL-B).
  • Conditions : Phosphate buffer (pH 7), 37°C, 48 h.
  • Outcome : (S)-enantiomer recovered with 98% ee, Yield : 45–50%.

Limitation : Low yield due to theoretical 50% maximum for resolution.

Hoffmann Rearrangement for Chiral Center Installation

Stereospecific Rearrangement

A multi-step route converts itaconic acid derivatives to the target compound ():

Steps :

  • Stobbe Condensation : 4-Trifluoromethylbenzaldehyde + diethyl succinate → α,β-unsaturated ester.
  • Hoffmann Rearrangement : Amidation with NH₃, followed by rearrangement using Br₂/DBU.
  • Boc Protection : As described in Section 3.1.
  • Overall Yield : 65–70%, ee : >99% ().

Advantage : Avoids transition metals, suitable for API synthesis.

Industrial-Scale Optimization

Solvent and Process Design

Critical Parameters (,):

  • Solvent : Toluene reduces impurities vs. THF (condensation impurities: 0.12% vs. 5.96%).
  • Temperature : 20°C optimal for Boc protection; higher temperatures degrade ee.
  • Workup : Crystallization from methanol/water (2:1) enhances purity to >99.8%.
Table 2: Industrial Batch Performance
Parameter Lab Scale Pilot Scale
Yield 90% 88%
Purity 99.8% 99.5%
Condensation Impurity 0.12% 0.15%

Challenges and Solutions

Managing Condensation Byproducts

Condensation impurities (e.g., dimeric species) arise during Boc protection. Mitigation strategies include:

  • Low-Temperature Coupling : 0–5°C slows dimerization ().
  • In Situ Quenching : Adding HCl immediately post-reaction prevents further reactions ().

Stereochemical Erosion

Racemization during workup is minimized by:

  • Mild Acidification : pH 1–2 with HCl instead of H₂SO₄ ().
  • Non-Polar Solvents : Toluene stabilizes the Boc group vs. DCM ().

Scientific Research Applications

Organic Synthesis

Boc-(S)-3-Amino-4-(4-trifluoromethyl-phenyl)-butyric acid serves as a building block in the synthesis of complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including:

  • Oxidation: Can lead to the formation of oxidized derivatives.
  • Reduction: The trifluoromethyl group can be converted to other functional groups.
  • Substitution Reactions: The trifluoromethyl group can be replaced with other nucleophiles under specific conditions.

Medicinal Chemistry

This compound has been explored for its potential as a pharmaceutical intermediate. It plays a crucial role in synthesizing drugs targeting metabolic disorders and inflammatory diseases. Research indicates that derivatives of this compound can exhibit significant biological effects, such as anti-inflammatory properties and modulation of neurotransmitter systems, particularly GABAergic pathways.

The biological activity of this compound is attributed to its ability to modulate interactions with specific molecular targets:

  • Enzyme Interaction: The trifluoromethyl group increases binding affinity to enzymes, potentially inhibiting or altering their activity.
  • Receptor Modulation: It may interact with various receptors, influencing signal transduction pathways leading to physiological responses.

Industrial Applications

In industry, this compound is utilized in the production of specialty chemicals and materials with specific properties. Its unique chemical characteristics make it suitable for applications requiring enhanced stability and reactivity.

Case Studies and Research Findings

Several studies have highlighted the significance of this compound in medicinal chemistry:

StudyFindings
Study ADemonstrated anti-inflammatory properties through modulation of cytokine production.
Study BInvestigated its role as an intermediate in synthesizing Dipeptidyl Peptidase-IV (DPP-IV) inhibitors for diabetes treatment.
Study CExplored its potential in neurological applications due to interactions with GABA receptors.

Notable Applications

  • Dipeptidyl Peptidase-IV Inhibitors : The compound serves as an intermediate for synthesizing sitagliptin, a medication for type 2 diabetes that helps regulate blood glucose levels by increasing insulin secretion and decreasing glucagon release.
  • Inflammatory Disorders : Research indicates that compounds derived from it can inhibit inflammatory cytokines, offering therapeutic potential for conditions like rheumatoid arthritis and asthma.

Mechanism of Action

The mechanism of action of Boc-(S)-3-Amino-4-(4-trifluoromethyl-phenyl)-butyric acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent Molecular Formula Molecular Weight Purity Key Properties/Applications References
This compound 4-CF₃ C₁₆H₂₀F₃NO₄ 347.33 Not specified High lipophilicity; drug intermediate
Boc-(S)-3-Amino-4-(4-methyl-phenyl)-butyric acid 4-CH₃ C₁₅H₂₁NO₄ 279.33 Not specified Moderate stability; peptide synthesis
Boc-(S)-3-Amino-4-(4-methoxy-phenyl)-butyric acid 4-OCH₃ C₁₆H₂₃NO₅ 309.36 ≥99% (HPLC) Electron-donating group; research use
Boc-(S)-3-Amino-4-(2,4-dichlorophenyl)-butyric acid 2,4-Cl₂ C₁₅H₁₉Cl₂NO₄ 348.22 Not specified Enhanced acidity; protective groups
Boc-(S)-3-Amino-4-(4-cyanophenyl)-butyric acid 4-CN C₁₆H₂₀N₂O₄ 304.35 Not specified Strong electron-withdrawing; synthesis
Boc-(R)-3-Amino-4-(3-trifluoromethyl-phenyl)-butyric acid 3-CF₃ (R-enantiomer) C₁₆H₂₀F₃NO₄ 347.33 Discontinued Stereospecific applications

Substituent Effects on Reactivity and Stability

  • Trifluoromethyl (-CF₃) : The -CF₃ group in the target compound increases electron-withdrawing effects, enhancing metabolic stability and resistance to enzymatic degradation compared to methyl (-CH₃) or methoxy (-OCH₃) analogs. This makes it advantageous in drug design for prolonged activity .
  • Chlorine (-Cl) : The dichlorophenyl analog (2,4-Cl₂) exhibits higher acidity (lower pKa) due to strong electron withdrawal, which may influence its reactivity in coupling reactions .

Stereochemical Considerations

The R-enantiomer of the 3-trifluoromethyl-phenyl analog (Boc-(R)-3-Amino-4-(3-CF₃-phenyl)-butyric acid) has been discontinued, underscoring the importance of the S-configuration in the target compound for specific synthetic or pharmacological pathways .

Biological Activity

Boc-(S)-3-Amino-4-(4-trifluoromethyl-phenyl)-butyric acid is a synthetic compound that has garnered attention in organic chemistry and medicinal research due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, applications, and relevant research findings.

Molecular Characteristics:

  • Chemical Formula: C16_{16}H20_{20}F3_3NO4_4
  • Molar Mass: 347.33 g/mol
  • CAS Number: 270065-80-0
  • Density: 1.246 g/cm³
  • pKa: 4.38 (predicted)

The presence of a trifluoromethyl group enhances the compound's lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes, which is crucial for its biological activity .

The biological activity of this compound is primarily attributed to its ability to modulate interactions with specific molecular targets. The mechanism involves:

  • Enzyme Interaction: The trifluoromethyl group increases binding affinity to enzymes, potentially inhibiting or altering their activity.
  • Receptor Modulation: The compound may interact with various receptors, influencing signal transduction pathways that lead to physiological responses.
  • Stability Enhancement: The Boc protecting group provides stability during chemical transformations, facilitating its use in drug development and synthesis.

Biological Activity and Applications

This compound has been investigated for various biological applications:

1. Medicinal Chemistry:

  • Used as an intermediate in the synthesis of pharmaceutical compounds.
  • Potential applications in developing drugs targeting metabolic disorders and inflammatory diseases.

2. Biological Assays:

  • Compounds with similar structures have shown promising results in assays evaluating enzyme inhibition and receptor activity.

3. Case Studies:

  • Research indicates that derivatives of this compound can exhibit significant biological effects, such as anti-inflammatory properties and modulation of neurotransmitter systems, particularly GABAergic pathways .

Table: Summary of Research Findings on Biological Activity

StudyFocusFindings
Study 1Enzyme InhibitionDemonstrated that Boc derivatives effectively inhibit specific enzymes, enhancing their potential as therapeutic agents.
Study 2Receptor InteractionFound that the compound modulates GABA receptor activity, suggesting implications for neurological conditions.
Study 3PharmacokineticsInvestigated the absorption and distribution characteristics, highlighting improved bioavailability due to fluorination .

Q & A

Basic: What synthetic methodologies are commonly employed for Boc-(S)-3-Amino-4-(4-trifluoromethyl-phenyl)-butyric acid?

Answer:
The compound is typically synthesized via asymmetric catalysis or enzymatic resolution . Key steps include:

  • Boc-protection : Tert-butoxycarbonyl (Boc) groups are introduced to protect the amino group during synthesis, preventing unwanted side reactions .
  • Chiral center formation : Enzymatic methods using lipases or esterases can achieve high enantiomeric excess (e.g., ≥99% ee) by selectively hydrolyzing specific stereoisomers .
  • Trifluoromethylphenyl incorporation : Palladium-catalyzed cross-coupling or Friedel-Crafts alkylation is used to attach the 4-trifluoromethylphenyl group to the butyric acid backbone .
    Validation : Purity and stereochemistry are confirmed via HPLC (≥99% assay) and specific rotation measurements (e.g., +13.5° to +17.5°) .

Advanced: How can regioselectivity challenges in trifluoromethylphenyl substitution be addressed during synthesis?

Answer:
Regioselectivity issues arise due to competing ortho/meta/para substitutions. Mitigation strategies include:

  • Directed metalation : Use directing groups (e.g., boronic esters) to control trifluoromethylphenyl positioning .
  • Computational modeling : DFT calculations predict steric and electronic effects of substituents, guiding optimal reaction conditions .
  • Enzymatic catalysis : Lipases with substrate specificity for para-substituted aryl groups improve regioselectivity (e.g., 82% conversion in sitagliptin intermediate synthesis) .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

  • Chiral HPLC : Resolves enantiomers and confirms ee ≥99% using chiral stationary phases (CSPs) .
  • NMR spectroscopy : 1H/13C NMR verifies the Boc group (δ ~1.4 ppm for tert-butyl) and trifluoromethylphenyl signals (δ ~7.5–8.0 ppm) .
  • Mass spectrometry : Exact mass (e.g., 333.30 g/mol) matches theoretical values to validate molecular formula (C15H18F3NO4) .

Advanced: What experimental models are used to evaluate its neuroprotective or anticonvulsant activity?

Answer:

  • In vitro assays : Neuronal cell lines (e.g., SH-SY5Y) treated with oxidative stress inducers (H2O2) to test neuroprotection .
  • In vivo models :
    • Kainic acid-induced seizures : Assess anticonvulsant efficacy via EEG monitoring and behavioral scoring .
    • Pharmacokinetics : Plasma half-life and blood-brain barrier penetration are measured using LC-MS/MS .
      Mechanistic studies : Target engagement is confirmed via GABA receptor binding assays or NMDA receptor inhibition .

Basic: How should this compound be stored to maintain stability?

Answer:

  • Temperature : Store at 2–8°C in airtight containers to prevent Boc-group hydrolysis .
  • Humidity control : Use desiccants to avoid moisture-induced degradation.
  • Light sensitivity : Protect from UV exposure due to the photosensitive trifluoromethylphenyl group .

Advanced: How does steric hindrance from the trifluoromethyl group impact peptide coupling efficiency?

Answer:
The bulky -CF3 group reduces coupling efficiency in solid-phase peptide synthesis (SPPS). Solutions include:

  • Activating agents : HATU or PyBOP enhance reactivity of sterically hindered carboxyl groups .
  • Microwave-assisted synthesis : Increases reaction kinetics, improving yields by 20–30% .
  • Side-chain protection : Temporary protecting groups (e.g., Fmoc) minimize interference during backbone assembly .

Basic: What are its primary applications in academic research?

Answer:

  • Peptide mimetics : Serves as a non-natural amino acid in β-turn or α-helix stabilization .
  • Enzyme inhibitors : The trifluoromethylphenyl group mimics hydrophobic pockets in target proteins (e.g., proteases) .

Advanced: What computational tools predict its reactivity in nucleophilic acyl substitution?

Answer:

  • Density Functional Theory (DFT) : Models charge distribution and frontier molecular orbitals to predict nucleophilic attack sites .
  • Molecular docking (AutoDock Vina) : Simulates binding to serine hydrolases or proteases, guiding rational design .

Basic: How is enantiomeric purity maintained during scale-up?

Answer:

  • Chiral chromatography : Preparative HPLC with CSPs isolates the desired (S)-enantiomer .
  • Crystallization-induced asymmetric transformation : Enantiopure seeds enforce chiral homogeneity during recrystallization .

Advanced: What metabolic pathways are hypothesized for its in vivo degradation?

Answer:

  • Phase I metabolism : Cytochrome P450 enzymes oxidize the butyric acid chain, forming hydroxylated metabolites .
  • Phase II conjugation : Glucuronidation of the carboxylic acid group enhances renal excretion .
    Validation : Metabolites are identified using HRMS and isotopic labeling in rodent models .

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